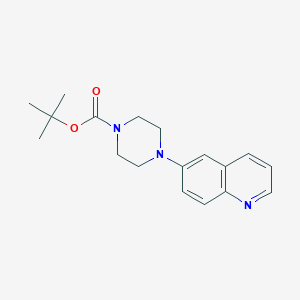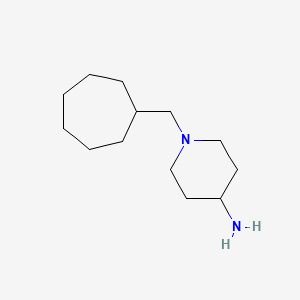
Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate
描述
Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring attached to a piperazine moiety, which is further linked to a tert-butyl ester group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-nitropyridine and piperazine.
Nucleophilic Substitution: The 5-bromo-2-nitropyridine undergoes a nucleophilic substitution reaction with piperazine in the presence of an alcohol organic solvent and water, using an acid as a catalyst.
Boc Protection: The resulting product is then subjected to Boc protection using Boc anhydride in the presence of an organic solvent and water.
Catalytic Hydrogenation: The final step involves catalytic hydrogenation to obtain the target compound, this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:
High-Purity Preparation: High-purity 1-(6-nitropyridine-3-yl) piperazine is prepared by nucleophilic substitution reaction with acid as a catalyst.
Decolorization and Refining: The product is then subjected to catalytic hydrogenation and refining decolorization to obtain high-purity and light-colored this compound.
化学反应分析
Types of Reactions
Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various quinoline derivatives with different substituents.
科学研究应用
Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate is unique due to its specific quinoline-piperazine structure, which imparts distinct chemical and biological properties. This structure allows for versatile modifications and applications in various fields, making it a valuable compound in scientific research.
属性
分子式 |
C18H23N3O2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
tert-butyl 4-quinolin-6-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)15-6-7-16-14(13-15)5-4-8-19-16/h4-8,13H,9-12H2,1-3H3 |
InChI 键 |
CMAMOXPXJDEHAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Tributylstannyl)sulfanyl]ethan-1-amine](/img/structure/B8347157.png)

![tert-butyl N-allyl-N-[2-(5-fluoro-2-pyridyl)-2-oxo-ethyl]carbamate](/img/structure/B8347166.png)





![1-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}pyrrolidine-2,5-dione](/img/structure/B8347195.png)
![ethyl 5-(3,5-difluorobenzyl)-3-({[4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)phenyl]carbonyl}amino)-1H-indazole-1-carboxylate](/img/structure/B8347211.png)




